(S)-4-Cbz-thiomorpholine-3-carboxylic acid
CAS No.: 114580-19-7
Cat. No.: VC0039004
Molecular Formula: C13H15NO4S
Molecular Weight: 281.326
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 114580-19-7 |
|---|---|
| Molecular Formula | C13H15NO4S |
| Molecular Weight | 281.326 |
| IUPAC Name | (3S)-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid |
| Standard InChI | InChI=1S/C13H15NO4S/c15-12(16)11-9-19-7-6-14(11)13(17)18-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m1/s1 |
| Standard InChI Key | HMXFICHATDLTHT-LLVKDONJSA-N |
| SMILES | C1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Introduction
(S)-4-Cbz-thiomorpholine-3-carboxylic acid, also known as (S)-4-carboxybenzyl-thiomorpholine-3-carboxylic acid, is a chiral compound belonging to the class of thiomorpholines. Thiomorpholines are heterocyclic compounds containing sulfur, and this specific compound is notable for its potential applications in medicinal chemistry, particularly in the synthesis of biologically active molecules .
Key Characteristics
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Molecular Formula: C13H15NO4S
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Molecular Weight: 281.33 g/mol
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CAS Number: 114580-19-7
Synthesis of (S)-4-Cbz-thiomorpholine-3-carboxylic acid
The synthesis of (S)-4-Cbz-thiomorpholine-3-carboxylic acid typically involves several key steps. A common method uses B(OCH2CF3)3 as an amidation reagent, which allows for effective coupling of carboxylic acids with amines, yielding high-purity products without extensive purification steps. The reaction conditions are generally mild, minimizing racemization and enhancing yields.
Synthesis Steps
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Starting Materials: Thiomorpholine derivatives and appropriate carboxylic acids.
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Reaction Conditions: Mild conditions with B(OCH2CF3)3 as the amidation reagent.
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Purification: Minimal purification required due to high-purity products.
Structural Features
| Feature | Description |
|---|---|
| Thiomorpholine Ring | Heterocyclic ring containing sulfur. |
| Carboxylic Acid Group | Provides reactivity for further synthesis. |
| Cbz Group | Protecting group facilitating additional modifications. |
Biological and Medicinal Applications
Thiomorpholine derivatives, including (S)-4-Cbz-thiomorpholine-3-carboxylic acid, have shown potential in drug discovery and development due to their activity against various biological targets. These compounds can influence signaling pathways related to biological receptors, making them valuable for synthesizing biologically active molecules.
Potential Applications
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Drug Discovery: Useful in synthesizing compounds with potential therapeutic effects.
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Biological Signaling: May interact with biological receptors, influencing cellular signaling pathways.
Analytical Techniques
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to confirm the identity and purity of (S)-4-Cbz-thiomorpholine-3-carboxylic acid.
Analytical Methods
| Method | Purpose |
|---|---|
| NMR Spectroscopy | Confirm molecular structure and purity. |
| Mass Spectrometry | Identify molecular mass and confirm purity. |
Suppliers and Availability
(S)-4-Cbz-thiomorpholine-3-carboxylic acid is available from various suppliers worldwide, including companies in China. The compound can be purchased in different quantities and purities, with prices varying based on the supplier and product specifications .
Supplier Information
| Supplier | Product Description | CAS Number | Packaging | Price |
|---|---|---|---|---|
| TRC | 50 mg | 114580-19-7 | 50 mg | $155 |
| Chemenu | 1 g, 95% | 114580-19-7 | 1 g | $580 |
| Crysdot | 1 g, 95%+ | 114580-19-7 | 1 g | $620 |
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